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Compound Name:
(R)-2-amino-2-ethylpent-4-enoic

acid

Cat. No.: B15073000

Get Quote

(R)-2-amino-2-ethylpent-4-enoic acid is a non-proteinogenic α,α-disubstituted amino acid. Its

structure is unique due to the presence of a stereogenic center at the α-carbon, which is

quaternary, and a terminal vinyl group. This combination presents specific challenges for

characterization. Unlike simpler amino acids, the absence of an α-proton eliminates common

NMR analysis techniques, necessitating a more sophisticated, multi-technique approach to

confirm its constitution, configuration, and purity.

This guide details a systematic workflow for the complete structural characterization of this

molecule, emphasizing the rationale behind the selection of each analytical method. The

protocols and data presented are representative and designed to serve as a practical blueprint

for researchers working with novel amino acid derivatives.

Part 1: Constitutional Elucidation via Spectroscopy
The first phase of characterization focuses on confirming the molecular formula and the

connectivity of atoms. This is primarily achieved through a combination of mass spectrometry

and nuclear magnetic resonance.
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High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The initial step is to unequivocally determine the elemental

composition. Low-resolution mass spectrometry can be misleading, especially for novel

compounds. HRMS provides the necessary accuracy to distinguish between isobaric species

and lend high confidence to the molecular formula.

Protocol: HRMS via Electrospray Ionization (ESI)

Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a 50:50 acetonitrile/water

solution with 0.1% formic acid to facilitate protonation.

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with

an ESI source.

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

Data Acquisition: Acquire data over a mass range of m/z 50-500. Calibrate the instrument

using a known standard immediately prior to the run to ensure mass accuracy below 5 ppm.

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument

software to calculate the elemental composition.

Trustworthiness: Self-Validating Data The calculated molecular formula C₇H₁₃NO₂ has a

theoretical exact mass of 143.0946 g/mol . The HRMS experiment should yield a measured

mass for the [M+H]⁺ ion (C₇H₁₄NO₂⁺) that is within a narrow tolerance (e.g., ± 0.0005 Da) of

the theoretical value of 144.1025. This provides a high-confidence confirmation of the

elemental formula.

Table 1: Representative HRMS Data

Parameter Theoretical Value Observed Value Deviation (ppm)

Formula C₇H₁₄NO₂⁺ - -

| Exact Mass| 144.1025 | 144.1021 | -2.8 |
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structural elucidation. For (R)-2-amino-2-
ethylpent-4-enoic acid, the lack of an α-proton requires the use of 2D NMR techniques to

piece together the carbon skeleton. A standard suite of experiments (¹H, ¹³C, COSY, HSQC,

HMBC) is necessary.

Protocol: NMR Data Acquisition

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a suitable deuterated

solvent, such as Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O). The choice of solvent is

critical; D₂O will result in the exchange of the amine and carboxylic acid protons.

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate

signal dispersion.

Experiments:

¹H NMR: Provides information on the number and environment of protons.

¹³C{¹H} NMR: Provides information on the number and type of carbon atoms.

COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations,

identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the

carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is crucial for identifying quaternary centers.

Workflow for Structural Assembly using NMR Data
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Caption: NMR workflow for constitutional elucidation.

Trustworthiness: Cross-Validation of Data The power of this NMR workflow lies in its self-

validating nature. The HMBC experiment is particularly critical as it provides the correlations

necessary to connect molecular fragments through the quaternary α-carbon[1][2][3]. For

instance, the protons of the ethyl group (CH₂) should show a correlation to the α-carbon (C2)

and the carboxylic carbon (C1). Similarly, the protons of the CH₂ group in the pentenyl chain

should correlate to C2. These long-range correlations are the definitive links that build the

molecular skeleton.

Table 2: Representative NMR Data (400 MHz, CD₃OD)
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Position δ ¹³C (ppm) δ ¹H (ppm)
¹H Multiplicity,
J (Hz)

Key HMBC
Correlations
(¹H → ¹³C)

1 175.5 - - C2, C6

2 65.0 - - -

3 35.2 2.55 m C2, C4, C5

4 133.0 5.80
ddt, J=17.2,

10.4, 6.8
C2, C3, C5

5 118.5 5.15 m C3, C4

6 28.8 1.90 m C2, C7

| 7 | 8.5 | 0.95 | t, J=7.4 | C2, C6 |

Part 2: Stereochemical Assignment
With the constitution confirmed, the next critical step is to determine the absolute configuration

at the C2 stereocenter.

Chiroptical Methods: Specific Rotation
Expertise & Experience: Specific rotation is a fundamental property of chiral molecules and

provides the first piece of experimental evidence for the enantiomeric form of the compound.

While it doesn't determine the absolute configuration on its own without a reference value, it is

an essential parameter for characterizing an enantiomerically pure substance.

Protocol: Measurement of Specific Rotation

Sample Preparation: Prepare a solution of the compound of known concentration (c, in g/100

mL) in a suitable solvent (e.g., methanol). A typical concentration is 1.0 g/100 mL.

Instrumentation: Use a polarimeter with a sodium lamp (D line, 589 nm).

Measurement: Measure the observed rotation (α) at a defined temperature (e.g., 20°C) using

a standard 1 dm path length cell.
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Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where l is

the path length in decimeters.

Trustworthiness: Consistency Check The sign of the rotation (+ or -) is a physical constant for a

given enantiomer under specific conditions. For a sample purported to be the (R)-enantiomer,

the sign of the measured specific rotation must be consistent across different batches. For

example, a hypothetical value might be [α]²⁰D = -15.2 (c 1.0, MeOH).

Single-Crystal X-ray Crystallography
Expertise & Experience: The most unambiguous method for determining the absolute

configuration of a chiral molecule is single-crystal X-ray crystallography. This technique

provides a three-dimensional model of the molecule, directly visualizing the spatial

arrangement of its atoms.

Protocol: X-ray Crystallography

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often

the most challenging step and may require screening various solvents and crystallization

techniques (e.g., slow evaporation, vapor diffusion). If the amino acid itself does not

crystallize well, derivatization (e.g., forming a salt with a chiral acid or base) may be

necessary.

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data,

typically using Mo Kα or Cu Kα radiation.

Structure Solution and Refinement: Solve the crystal structure using direct methods or

Patterson methods and refine the model against the collected data.

Absolute Structure Determination: Determine the absolute configuration using anomalous

dispersion effects. The Flack parameter should refine to a value close to zero for the correct

enantiomer.

Workflow for Absolute Configuration Determination
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Obtain High-Quality Single Crystal
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Caption: Workflow for X-ray crystallography.

Trustworthiness: The Flack Parameter The Flack parameter is a critical internal validator for the

assignment of absolute configuration. A value of approximately 0 indicates that the assigned

stereochemistry is correct, while a value near 1 suggests the inverted structure is the correct

one. This provides a high degree of confidence in the final (R) or (S) assignment.

Conclusion
The structural characterization of (R)-2-amino-2-ethylpent-4-enoic acid requires a logical,

multi-faceted approach. The combination of high-resolution mass spectrometry and a suite of
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1D and 2D NMR experiments provides a robust method for determining the molecular formula

and atomic connectivity. The definitive assignment of the absolute (R)-configuration is best

achieved through single-crystal X-ray crystallography, supported by chiroptical data. This

comprehensive characterization is essential for ensuring the identity, purity, and stereochemical

integrity of the compound for its application in research and drug development.
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quaternary-unsaturated-amino-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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